5-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide
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Overview
Description
5-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide is a complex organic compound that features a combination of fluorine, pyrazole, pyridine, and nicotinamide moieties
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes likeNicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway, playing a pivotal role in many biological processes including metabolism and aging .
Mode of Action
It’s plausible that it interacts with its target enzyme, possibly throughhydrogen bonding and π-π interactions , leading to changes in the enzyme’s activity .
Biochemical Pathways
The compound likely affects the NAD+ salvage pathway by interacting with NAMPT . This pathway is crucial for maintaining the cellular NAD+ pool, which is essential for various biological processes including energy metabolism, DNA repair, cell survival, and aging .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could influence their bioavailability.
Result of Action
Given its potential interaction with nampt and the nad+ salvage pathway , it could influence cellular energy metabolism, DNA repair processes, and cellular aging.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility and therefore its bioavailability could be affected by the pH of the environment . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the nicotinamide group. Common reagents used in these steps include hydrazine, aryl iodides, and various catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-1-methylpyrazole: Shares the pyrazole and fluorine moieties.
Nicotinamide derivatives: Similar in structure due to the nicotinamide group.
Pyridine-based compounds: Contain the pyridine ring, making them structurally related.
Uniqueness
What sets 5-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide apart is the specific combination of these functional groups, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
5-fluoro-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O/c1-22-10-14(8-21-22)12-2-11(4-18-6-12)5-20-16(23)13-3-15(17)9-19-7-13/h2-4,6-10H,5H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMNPLKZJRGZKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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